Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate
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Overview
Description
Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate is a complex manganese compound. Manganese, a transition metal, is known for its diverse oxidation states and ability to form various coordination complexes. This particular compound features a manganese ion in the +3 oxidation state, coordinated with a ligand system that includes naphthalene and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of manganese(3+) complexes typically involves the reaction of manganese(II) salts with appropriate ligands under oxidative conditions. For this compound, the ligand system is likely synthesized first, followed by coordination with manganese(II) acetate. The reaction may require an oxidizing agent to convert manganese(II) to manganese(III).
Industrial Production Methods
Industrial production of such complexes would involve large-scale synthesis of the ligand, followed by coordination with manganese salts. The process would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Manganese(3+) complexes can undergo various types of reactions, including:
Oxidation-Reduction: Manganese(3+) can be reduced to manganese(2+) or oxidized to manganese(4+).
Ligand Substitution: Ligands in the coordination sphere can be replaced by other ligands.
Coordination Reactions: Formation of new coordination complexes with different ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, ascorbic acid.
Solvents: Acetonitrile, dichloromethane.
Major Products
The major products depend on the specific reactions and conditions. For example, reduction might yield manganese(2+) complexes, while ligand substitution could produce new manganese(3+) complexes with different ligands.
Scientific Research Applications
Chemistry
Manganese(3+) complexes are studied for their catalytic properties in oxidation reactions, such as the oxidation of organic substrates.
Biology
These complexes can mimic the activity of certain metalloenzymes, making them useful in studying enzyme mechanisms.
Medicine
Manganese complexes are explored for their potential as MRI contrast agents and in radiopharmaceuticals.
Industry
They are used in the synthesis of fine chemicals and as catalysts in various industrial processes.
Mechanism of Action
The mechanism by which manganese(3+) complexes exert their effects often involves redox reactions. The manganese ion can cycle between different oxidation states, facilitating electron transfer processes. The specific ligand environment can influence the reactivity and selectivity of these complexes.
Comparison with Similar Compounds
Similar Compounds
- Manganese(3+) acetylacetonate
- Manganese(3+) porphyrin complexes
- Manganese(3+) salen complexes
Uniqueness
The unique ligand system in Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate provides distinct electronic and steric properties, potentially leading to unique reactivity and applications compared to other manganese(3+) complexes.
Biological Activity
Manganese complexes, particularly those containing manganese in the +3 oxidation state, have garnered attention due to their potential biological activities. This article focuses on the compound Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate , examining its antimicrobial properties and other biological activities.
Chemical Structure and Properties
The compound features a complex structure with multiple aromatic rings and a manganese center, which is essential for its biological activity. The presence of various substituents, such as the phenylnaphthalene moieties, may enhance its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of manganese complexes, particularly against multidrug-resistant bacteria. For instance:
- Antibacterial Efficacy : Manganese complexes have shown promising activity against various Gram-positive and Gram-negative bacteria. A study involving manganese(I) tricarbonyl complexes demonstrated effective antibacterial action against Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MICs) in the mid-micromolar range .
Complex | Target Bacteria | MIC (µM) |
---|---|---|
Mn(I) Tricarbonyl | Staphylococcus aureus | 1.89 |
Mn(I) Tricarbonyl | Pseudomonas aeruginosa | 61.95 |
The mechanism by which manganese complexes exert their antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with cellular processes. The coordination of azole-based ligands to manganese enhances these activities, as observed in various studies .
Case Studies
- Study on Manganese Tricarbonyl Complexes :
- Investigation of Biological Manganese Oxides :
Properties
Molecular Formula |
C70H49MnN2O4 |
---|---|
Molecular Weight |
1037.1 g/mol |
IUPAC Name |
manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate |
InChI |
InChI=1S/C68H48N2O2.C2H4O2.Mn/c71-67-53(41-51-31-15-19-35-57(51)63(67)61-55-33-17-13-25-47(55)37-39-59(61)45-21-5-1-6-22-45)43-69-65(49-27-9-3-10-28-49)66(50-29-11-4-12-30-50)70-44-54-42-52-32-16-20-36-58(52)64(68(54)72)62-56-34-18-14-26-48(56)38-40-60(62)46-23-7-2-8-24-46;1-2(3)4;/h1-44,65-66,71-72H;1H3,(H,3,4);/q;;+3/p-3 |
InChI Key |
KXEXRGSEABDUME-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)[O-].C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)C=NC(C6=CC=CC=C6)C(C7=CC=CC=C7)N=CC8=CC9=CC=CC=C9C(=C8[O-])C1=C(C=CC2=CC=CC=C21)C1=CC=CC=C1)[O-].[Mn+3] |
Origin of Product |
United States |
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